MAO-A inhibitor 1

Beschreibung

BenchChem offers high-quality MAO-A inhibitor 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MAO-A inhibitor 1 including the price, delivery time, and more detailed information at info@benchchem.com.

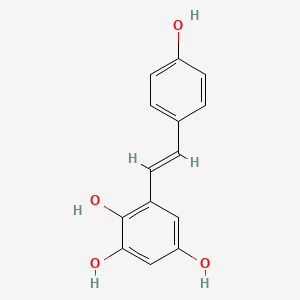

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H12O4 |

|---|---|

Molekulargewicht |

244.24 g/mol |

IUPAC-Name |

6-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,2,4-triol |

InChI |

InChI=1S/C14H12O4/c15-11-5-2-9(3-6-11)1-4-10-7-12(16)8-13(17)14(10)18/h1-8,15-18H/b4-1+ |

InChI-Schlüssel |

WREAQMXXCUARJD-DAFODLJHSA-N |

Isomerische SMILES |

C1=CC(=CC=C1/C=C/C2=C(C(=CC(=C2)O)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Monoamine Oxidase-A (MAO-A) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "MAO-A inhibitor 1" is a placeholder name. This guide uses Moclobemide, a well-characterized reversible inhibitor of monoamine oxidase-A (RIMA), and Clorgyline, an irreversible inhibitor, as representative examples to detail the core mechanisms, quantitative data, and experimental protocols relevant to this class of compounds.

Core Mechanism of Action

Monoamine Oxidase (MAO) is a mitochondrial-bound enzyme responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][][3] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity, inhibitor sensitivity, and tissue distribution.[][4]

MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[][5][6] MAO-A inhibitors function by blocking the catalytic activity of this enzyme. This inhibition prevents the breakdown of monoamine neurotransmitters in the presynaptic neuron.[4] Consequently, higher concentrations of these neurotransmitters accumulate in the cytosol and are packaged into synaptic vesicles for release.[][7] The resulting increase in the synaptic concentration of serotonin, norepinephrine, and dopamine enhances neurotransmission, which is believed to be the primary mechanism behind their therapeutic effects in depressive disorders.[5][6][8]

MAO-A inhibitors can be classified into two main categories:

-

Reversible Inhibitors of MAO-A (RIMAs): These compounds, such as Moclobemide, bind to the enzyme non-covalently and can be displaced from the enzyme's active site.[9][10] The inhibition is in equilibrium, and the enzyme's activity can be restored once the drug is cleared.[7] This reversibility significantly reduces the risk of the "cheese effect," a hypertensive crisis caused by the inability to metabolize dietary tyramine, as tyramine can displace the inhibitor from MAO-A in the gut and liver.[9][11]

-

Irreversible Inhibitors: These inhibitors, like Clorgyline, form a covalent bond with the FAD cofactor at the active site of the MAO-A enzyme, leading to permanent inactivation.[6][12] Enzyme function is only restored after the synthesis of new enzyme molecules, a process that can take approximately two weeks.[4][10]

Signaling Pathway of MAO-A Inhibition

The primary action of a MAO-A inhibitor is to increase the availability of monoamine neurotransmitters at the synapse. This leads to a cascade of downstream signaling events.

Chronic administration of MAO-A inhibitors can lead to adaptive changes in the nervous system. For instance, prolonged elevation of norepinephrine can cause the down-regulation and desensitization of β-adrenergic receptors, a phenomenon also observed with other classes of antidepressants and considered part of the therapeutic mechanism.[6]

Quantitative Data and Pharmacokinetics

The potency and selectivity of MAO-A inhibitors are determined by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Pharmacokinetic properties dictate the dosing regimen and clinical application of the drug.

Table 1: Inhibitor Potency and Selectivity

| Compound | Type | Target | Ki | IC50 |

| Clorgyline | Irreversible | MAO-A | 0.054 µM | 0.0012 µM |

| MAO-B | 58 µM | 1.9 µM | ||

| Moclobemide | Reversible | MAO-A | Data not readily available | ~0.2 µM (in vitro) |

| MAO-B | Significantly higher | ~20-30% inhibition at 300mg dose |

Data sourced from MedchemExpress and Wikipedia.[9][13]

Table 2: Pharmacokinetic Profiles

| Parameter | Moclobemide | Clorgyline |

| Bioavailability | ~55% (single dose), increases to >90% with repeated dosing[9][14] | Not marketed for clinical use |

| Protein Binding | 50%[9] | Data not available |

| Metabolism | Hepatic (CYP2C19, CYP2D6)[14] | Data not available |

| Elimination Half-life | 1-2 hours[9] | Data not available |

| Excretion | Primarily renal (<1% unchanged)[14] | Data not available |

Experimental Protocols

Evaluating the efficacy and mechanism of a novel MAO-A inhibitor requires a combination of in vitro and in vivo experimental procedures.

In Vitro MAO-A Enzyme Inhibition Assay (Fluorometric)

This protocol is designed to determine the IC50 value of a test compound against purified MAO-A enzyme. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.[15]

Materials:

-

Purified human recombinant MAO-A enzyme.

-

MAO-A substrate (e.g., Tyramine).

-

Test inhibitor compound at various concentrations.

-

Positive control inhibitor (e.g., Clorgyline).

-

Fluorescent probe (e.g., OxiRed™) that reacts with H₂O₂.

-

Assay buffer.

-

96-well microplate (black, clear bottom).

-

Fluorometric microplate reader.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor and the positive control. Prepare working solutions of the MAO-A enzyme, substrate, and fluorescent probe in assay buffer according to manufacturer instructions.

-

Assay Reaction: a. To each well of the microplate, add the test inhibitor at different concentrations. Include wells for a "no inhibitor" control and a "background" control (no enzyme). b. Add the purified MAO-A enzyme to all wells except the background control. c. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the MAO substrate and the fluorescent probe mixture to all wells.

-

Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 530 nm Ex / 585 nm Em) in kinetic mode for 30-60 minutes at 37°C.[16]

-

Data Analysis: a. Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. b. Subtract the background control slope from all other measurements. c. Normalize the data by expressing the reaction rate as a percentage of the "no inhibitor" control. d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of a live, freely moving animal following the administration of a MAO-A inhibitor.[17][18]

Materials:

-

Laboratory animals (e.g., rats, mice).

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes with a suitable molecular weight cut-off membrane.

-

A syringe pump for perfusion.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

HPLC system with electrochemical detection (HPLC-ED) for neurotransmitter analysis.

-

Test MAO-A inhibitor.

Methodology:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum). Allow the animal to recover for several days.

-

Microdialysis Procedure: a. On the day of the experiment, gently insert the microdialysis probe through the guide cannula. b. Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). c. Allow the system to stabilize for 1-2 hours, collecting baseline dialysate samples every 15-20 minutes in a refrigerated fraction collector.

-

Drug Administration: Administer the MAO-A inhibitor (e.g., via intraperitoneal injection or orally).

-

Sample Collection: Continue to collect dialysate fractions for several hours post-administration to monitor changes in neurotransmitter levels over time.

-

Neurochemical Analysis: a. Inject the collected dialysate samples into an HPLC-ED system. b. Separate the monoamines (5-HT, NE, DA) and their metabolites on a reverse-phase column. c. Quantify the concentration of each analyte based on the peak area compared to known standards.

-

Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the average baseline concentration. Plot the results over time to visualize the neurochemical effects of the inhibitor.[19]

Mandatory Visualizations

Experimental Workflow for MAO-A Inhibitor Characterization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel MAO-A inhibitor candidate.

References

- 1. glpbio.com [glpbio.com]

- 3. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. psychscenehub.com [psychscenehub.com]

- 5. What is the mechanism of Moclobemide? [synapse.patsnap.com]

- 6. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mentalhealth.com [mentalhealth.com]

- 9. Moclobemide - Wikipedia [en.wikipedia.org]

- 10. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Reversible Inhibitors of Monoamine Oxidase-A (RIMAs): Robust, Reversible Inhibition of Human Brain MAO-A by CX157 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. apexbt.com [apexbt.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Monoamine Oxidase Assays [cellbiolabs.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. [Measurements of monoamine neurotransmitter metabolism by in vivo voltammetry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vivo monitoring of brain neurotransmitter release for the assessment of neuroendocrine interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Treatment with the MAO-A inhibitor clorgyline elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of MAO-A Inhibitor 1: A Technical Guide

An In-depth Examination of 6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1,2,4-benzenetriol, a Stilbenoid with Selective Monoamine Oxidase-A Inhibitory Activity

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of "MAO-A inhibitor 1," a stilbene derivative identified as 6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1,2,4-benzenetriol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and medicinal chemistry of monoamine oxidase inhibitors.

Introduction

Monoamine oxidase A (MAO-A) is a crucial enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Inhibition of MAO-A can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and other neurological disorders.[3] "MAO-A inhibitor 1" is a naturally occurring stilbenoid that has demonstrated inhibitory activity against this enzyme.

Discovery and Isolation

"MAO-A inhibitor 1" was first identified and isolated from the medicinal plant Vitex nigrum by Ryu and colleagues in 1988, as part of a screening effort to identify monoamine oxidase-A inhibitors from natural sources.[4][5] The compound was characterized as 6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1,2,4-benzenetriol.

Experimental Protocol: Isolation from Vitex nigrum

The following protocol is a generalized procedure based on typical methods for the isolation of natural products, as the specific details from the original publication by Ryu et al. (1988) were not fully available.

Workflow for the Isolation of MAO-A Inhibitor 1

Caption: A generalized workflow for the isolation and purification of "MAO-A inhibitor 1" from its natural source.

-

Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The MAO-A inhibitory activity is typically concentrated in the ethyl acetate fraction.

-

Chromatographic Separation: The active ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored for purity by thin-layer chromatography (TLC).

-

Final Purification: Fractions showing the presence of the target compound are combined and further purified using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure "MAO-A inhibitor 1."

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis

A specific, detailed synthesis for 6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1,2,4-benzenetriol has not been prominently reported in the readily available scientific literature. However, its stilbene core structure suggests that it can be synthesized using established olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. These methods involve the coupling of a substituted benzaldehyde with a phosphonium ylide or a phosphonate carbanion, respectively. Given the presence of multiple hydroxyl groups, a synthetic strategy would likely necessitate the use of protecting groups to prevent unwanted side reactions.

Proposed Synthetic Pathway via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction is a reliable method for the synthesis of (E)-alkenes and offers advantages over the Wittig reaction, including the ease of removal of the phosphate byproduct. A plausible synthetic route is outlined below, which would require optimization of protecting groups and reaction conditions.

Proposed Synthesis of MAO-A Inhibitor 1

Caption: A proposed synthetic route for "MAO-A inhibitor 1" using the Horner-Wadsworth-Emmons reaction.

-

Preparation of the Phosphonate Reagent:

-

Protect the phenolic hydroxyl group of 4-hydroxybenzyl alcohol using a suitable protecting group (e.g., methoxymethyl ether, MEM).

-

Convert the protected alcohol to the corresponding benzyl bromide.

-

React the benzyl bromide with triethyl phosphite via the Arbuzov reaction to yield the diethyl phosphonate.

-

-

Preparation of the Aldehyde Component:

-

Protect the hydroxyl groups of 1,2,4-benzenetriol.

-

Introduce a formyl group onto the protected aromatic ring at the desired position using a suitable formylation reaction (e.g., Vilsmeier-Haack or Duff reaction).

-

-

Horner-Wadsworth-Emmons Olefination:

-

Deprotonate the phosphonate with a strong base (e.g., sodium hydride) to form the phosphonate carbanion.

-

React the carbanion with the protected trihydroxybenzaldehyde. This reaction typically yields the (E)-stilbene as the major product.

-

-

Deprotection:

-

Remove all protecting groups under appropriate conditions to yield the final product, 6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1,2,4-benzenetriol.

-

Biological Activity and Mechanism of Action

"MAO-A inhibitor 1" exhibits inhibitory activity against monoamine oxidase A. The data available from commercial suppliers, referencing the original work by Ryu et al. (1988), is summarized in the table below.

| Parameter | Value | Enzyme | Reference |

| IC₅₀ | 100 µM | MAO-A | [5] |

The mechanism of action involves the inhibition of MAO-A, which is located on the outer mitochondrial membrane. By inhibiting this enzyme, the degradation of monoamine neurotransmitters such as serotonin and norepinephrine is reduced. This leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased release into the synaptic cleft, thereby enhancing neurotransmission.

Signaling Pathway of MAO-A Inhibition

Caption: The mechanism of action of "MAO-A inhibitor 1" in the presynaptic neuron.

Experimental Protocol: MAO-A Inhibition Assay

A common method to determine the inhibitory activity of compounds against MAO-A is a fluorometric assay using kynuramine as a substrate. The following is a generalized protocol.

-

Enzyme Preparation: MAO-A can be prepared from rat brain mitochondria or recombinant sources.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains:

-

Potassium phosphate buffer (pH 7.4)

-

MAO-A enzyme preparation

-

The test compound ("MAO-A inhibitor 1") at various concentrations.

-

-

Incubation: The mixture is pre-incubated at 37°C.

-

Reaction Initiation: The reaction is initiated by adding the substrate, kynuramine.

-

Measurement: The enzymatic reaction, which converts kynuramine to 4-hydroxyquinoline, is monitored by measuring the increase in fluorescence at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from a dose-response curve.

Conclusion

"MAO-A inhibitor 1," or 6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1,2,4-benzenetriol, is a naturally derived stilbenoid with documented inhibitory activity against MAO-A. Its discovery highlights the potential of natural products as a source for new therapeutic agents targeting neurological disorders. While a detailed synthetic route remains to be published, established methods for stilbene synthesis provide a clear path for its chemical preparation. Further investigation into its pharmacological profile, including its selectivity and in vivo efficacy, is warranted to fully elucidate its therapeutic potential.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. Inhibition of Monoamine Oxidase-A Increases Respiration in Isolated Mouse Cortical Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

The Structure-Activity Relationship of MAO-A Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase A (MAO-A) is a key enzyme responsible for the degradation of several important neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2][3] Its role in regulating the levels of these monoamines has made it a significant target for the development of drugs to treat depression, anxiety, and other neurological disorders.[][5] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of MAO-A inhibitors, offering a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents targeting this enzyme. The guide will delve into the SAR of various chemical classes of MAO-A inhibitors, present detailed experimental protocols for their evaluation, and summarize quantitative data to facilitate compound comparison and design.

Core Concepts in MAO-A Inhibition

MAO-A inhibitors can be broadly classified based on their mechanism of action as either irreversible or reversible . Irreversible inhibitors form a covalent bond with the enzyme, leading to a long-lasting inhibition.[] In contrast, reversible inhibitors bind non-covalently and their effects can be overcome by increasing substrate concentration or through metabolic clearance.[] The development of reversible and selective MAO-A inhibitors has been a major focus in recent years to minimize the side effects associated with older, non-selective, and irreversible MAOIs, such as the "cheese effect" (a hypertensive crisis caused by the ingestion of tyramine-rich foods).

Selectivity for MAO-A over its isoform, MAO-B, is another critical aspect of drug design. While both isoforms are involved in dopamine metabolism, MAO-A is the primary enzyme for serotonin and norepinephrine breakdown.[3][6] Therefore, selective MAO-A inhibitors are sought for the treatment of depression and anxiety, while selective MAO-B inhibitors are utilized in the management of Parkinson's disease.[7]

Structure-Activity Relationships of MAO-A Inhibitors

The SAR of MAO-A inhibitors is diverse and depends on the chemical scaffold. This section will explore the key structural features of several important classes of MAO-A inhibitors.

Coumarin Derivatives

Coumarins are a class of natural and synthetic compounds that have shown significant MAO-A inhibitory activity. The basic coumarin scaffold consists of a benzene ring fused to a pyrone ring.

Key SAR findings for coumarin-based MAO-A inhibitors:

-

Substitution at the 3- and 4-positions: The introduction of a phenyl group at the 4-position of the coumarin ring has been shown to enhance MAO-A inhibitory activity.[8] Conversely, 3-phenylcoumarins tend to show selectivity towards MAO-B.[8]

-

Substitution at the 7-position: The presence of a benzyloxy group at the C-7 position has been found to be favorable for MAO-B inhibition.[9]

-

Hydroxylation Pattern: Dihydroxycoumarins have demonstrated potent DAAO inhibition, a related flavoenzyme.[10] The position of hydroxyl groups on the coumarin scaffold can influence both potency and selectivity.

-

Steric Factors: The steric bulk of substituents on the coumarin ring is a crucial determinant of MAO-A inhibition, with smaller derivatives often exhibiting higher potency.[11]

Flavonoid Derivatives

Flavonoids are a large class of polyphenolic natural products that exhibit a wide range of biological activities, including MAO-A inhibition. The basic flavonoid structure consists of two phenyl rings (A and B) and a heterocyclic ring (C).

Key SAR findings for flavonoid-based MAO-A inhibitors:

-

Hydroxylation of the B-ring: The presence and position of hydroxyl groups on the B-ring are critical for MAO-A inhibitory activity.

-

Planarity and Hydrophobicity: A planar structure and a hydrophobic character are generally important for the inhibitory effect of flavonoids on P-glycoprotein, a transporter that can affect drug bioavailability, and these features may also play a role in MAO-A inhibition.[12]

-

Specific Flavonoid Examples:

-

Quercetin and myricetin have shown potent and selective inhibitory activity towards MAO-A.[13]

-

Chrysin also demonstrates more pronounced inhibition of MAO-A over MAO-B.[13]

-

Genistein , on the other hand, is more potent towards MAO-B.[13]

-

Galangin and apigenin are more potent and selective inhibitors of MAO-A than MAO-B.[14]

-

Synthetic Heterocyclic Compounds

A wide variety of synthetic heterocyclic compounds have been developed as MAO-A inhibitors.

Key SAR findings for synthetic heterocyclic MAO-A inhibitors:

-

Indole-2-carboxamides: A series of 1H-indole-2-carboxamide derivatives have been synthesized and evaluated as MAO-A inhibitors, with some compounds showing significant activity.[15]

-

Heterocyclic Derived Conjugated Dienones: Certain heterocyclic dienones have demonstrated potent and selective MAO-B inhibition, while others show comparable inhibitory potential toward MAO-A.[16]

-

4-(2-Methyloxazol-4-yl)benzenesulfonamide: This compound has been identified as a selective MAO-B inhibitor, with the sulfonamide group playing a key role in binding to the substrate cavity.[17]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities (IC50 and Ki values) of selected MAO-A inhibitors from different chemical classes. This data allows for a direct comparison of the potency and selectivity of these compounds.

Table 1: IC50 Values of Selected Coumarin Derivatives against MAO-A and MAO-B

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) | Reference |

| Toloxatone | 6.61 ± 0.06 | - | - | [9] |

| Compound 3d | 6.67 ± 0.03 | - | - | [9] |

| Compound 12b | 5.87 ± 0.63 | - | - | [9] |

| 3,7-dihydroxycoumarin | - | 0.167 | - | [10] |

| 6,7-dihydroxycoumarin | - | 0.224 | - | [10] |

| Compound 6 | < 10 | - | 52 | [11] |

| Compound 1 | < 10 | - | - | [11] |

| Compound 16 | < 10 | - | - | [11] |

Table 2: IC50 and Ki Values of Selected Flavonoid Derivatives against MAO-A and MAO-B

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-A Ki (µM) | Type of Inhibition | Selectivity Index (MAO-B/MAO-A) | Reference |

| Quercetin | 1.52 | 28.39 | 0.29 ± 0.03 | Competitive/Reversible | 18.68 | [13] |

| Myricetin | 9.93 | 59.34 | 2.24 ± 0.25 | Mixed/Reversible | 5.97 | [13] |

| Chrysin | 0.25 | 1.04 | - | - | 4.16 | [13] |

| Genistein | 2.74 | 0.65 | - | - | 0.24 | [13] |

| Galangin | 0.13 | 3.65 | - | - | 28.08 | [14] |

| Apigenin | - | - | - | - | 1.7 | [14] |

| Luteolin | 8.57 ± 0.47 | >100 | - | - | >11.67 | [18] |

| 3',4',7-Trihydroxyflavone (1) | - | - | 2.03 | Competitive | Selective for MAO-A | [18] |

| Calycosin (3) | - | 7.19 ± 0.32 | 2.56 | Competitive | Selective for MAO-B | [18] |

Table 3: IC50 Values of Selected Synthetic MAO-A Inhibitors

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) | Reference |

| S1 (indole-2-carboxamide) | 33.37 | - | - | [15] |

| S2 (indole-2-carboxamide) | 146.1 | - | - | [15] |

| S4 (indole-2-carboxamide) | 208.99 | - | - | [15] |

| S7 (indole-2-carboxamide) | 307.7 | - | - | [15] |

| S10 (indole-2-carboxamide) | 147.2 | - | - | [15] |

| CD1 (dienone) | 3.45 ± 0.07 | - | - | [16] |

| CD2 (dienone) | 3.23 ± 0.24 | - | - | [16] |

| CD3 (dienone) | 3.15 ± 0.10 | - | - | [16] |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 43.3 | 3.47 | 0.08 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of MAO-A inhibitors.

In Vitro MAO-A Inhibition Assay (Fluorometric)

This protocol is based on the fluorometric detection of hydrogen peroxide (H2O2), a byproduct of the MAO-A catalyzed oxidation of a substrate like kynuramine.

Materials:

-

Recombinant human MAO-A enzyme

-

Kynuramine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or other suitable fluorescent probe)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compounds (potential inhibitors)

-

Positive control inhibitor (e.g., clorgyline)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the enzyme, substrate, HRP, and Amplex Red in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Test compound at various concentrations (or vehicle for control)

-

MAO-A enzyme solution

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add the substrate solution (kynuramine) to all wells to start the enzymatic reaction.

-

-

Detection:

-

Add a solution containing HRP and Amplex Red to each well. HRP catalyzes the reaction between H2O2 and Amplex Red to produce the highly fluorescent resorufin.

-

-

Measurement:

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) in the dark.

-

Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Determination of Reversibility of Inhibition

To determine if the inhibition is reversible or irreversible, a dialysis or a rapid dilution method can be employed.

Dialysis Method:

-

Pre-incubate the MAO-A enzyme with a high concentration of the inhibitor.

-

Dialyze the enzyme-inhibitor mixture against a large volume of buffer for an extended period to remove any unbound inhibitor.

-

Measure the remaining enzyme activity.

-

If the enzyme activity is restored, the inhibition is reversible. If the activity remains low, the inhibition is irreversible.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the potential toxicity of the MAO-A inhibitors on cell viability.

Materials:

-

Cell line (e.g., SH-SY5Y neuroblastoma cells)

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows related to MAO-A inhibitors.

Caption: MAO-A signaling pathway in a neuron.

Caption: Experimental workflow for MAO-A inhibitor discovery.

Conclusion

The development of potent, selective, and reversible MAO-A inhibitors remains a significant goal in medicinal chemistry. A thorough understanding of the structure-activity relationships for different chemical classes is paramount for the rational design of new therapeutic agents. This technical guide has provided a comprehensive overview of the SAR of coumarin, flavonoid, and synthetic heterocyclic MAO-A inhibitors, supported by quantitative data and detailed experimental protocols. The provided diagrams of the MAO-A signaling pathway and a typical drug discovery workflow offer a visual representation of the key concepts and processes involved in this field. It is anticipated that this guide will serve as a valuable resource for researchers and professionals dedicated to advancing the development of novel and improved treatments for depression, anxiety, and other neurological disorders by targeting MAO-A.

References

- 1. MAOA gene: MedlinePlus Genetics [medlineplus.gov]

- 2. What are MAO-A modulators and how do they work? [synapse.patsnap.com]

- 3. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 5. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]

- 6. Role of MAO A and B in neurotransmitter metabolism and behavior. | Semantic Scholar [semanticscholar.org]

- 7. sketchviz.com [sketchviz.com]

- 8. scienceopen.com [scienceopen.com]

- 9. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms – ScienceOpen [scienceopen.com]

- 10. Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Quantitative Structure–Activity Relationships for the Flavonoid-Mediated Inhibition of P-Glycoprotein in KB/MDR1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

pharmacokinetics and pharmacodynamics of "MAO-A inhibitor 1"

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Moclobemide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moclobemide is a benzamide derivative that functions as a selective and reversible inhibitor of monoamine oxidase A (RIMA).[1] Unlike older, irreversible MAOIs, its reversible nature significantly reduces the risk of hypertensive crises associated with tyramine-rich foods, commonly known as the "cheese effect".[1] This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of moclobemide, detailed experimental protocols for its study, and visual representations of its mechanism and metabolism.

Pharmacodynamics

Mechanism of Action

Moclobemide selectively and reversibly inhibits monoamine oxidase A (MAO-A), an enzyme primarily responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3] By inhibiting MAO-A, moclobemide leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[2][3] This modulation of monoaminergic activity is the basis for its antidepressant and anxiolytic effects.[3] The reversibility of the inhibition allows for the displacement of moclobemide by other amines like tyramine, mitigating the risk of significant pressor effects.[1] The pharmacodynamic action of a single dose persists for approximately 16 hours, despite its short elimination half-life.[1][4] Long-term administration has been associated with the down-regulation of β-adrenoceptors.[1]

Caption: Pharmacodynamic mechanism of Moclobemide.

Potency and Selectivity

Moclobemide demonstrates a strong preference for MAO-A over MAO-B. This selectivity is crucial to its safety profile, as MAO-B is more involved in the metabolism of other amines. Platelet MAO is primarily MAO-B, which is only slightly inhibited by moclobemide in humans.[1]

Table 1: Pharmacodynamic Profile of Moclobemide

| Parameter | Value | Species | Reference |

|---|---|---|---|

| MAO-A Inhibition (IC₅₀) | 10 µM | Rat (in vitro) | [5] |

| MAO-A Inhibition (IC₅₀) | 6.061 µM | Not Specified | [6] |

| MAO-B Inhibition (IC₅₀) | 1000 mM | Rat (in vitro) | [5] |

| MAO-A Affinity (Kᵢ) | 0.005 µM | Not Specified | [7] |

| MAO-B Affinity (Kᵢ) | 1.08 µM | Not Specified | [7] |

| MAO-A Inhibition (in vivo) | ~80% (at 300 mg dose) | Human | [8] |

| MAO-B Inhibition (in vivo) | ~20-30% (at 300 mg dose)| Human |[8] |

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Moclobemide is rapidly and almost completely absorbed after oral administration.[1][9] A significant first-pass effect is observed, which diminishes with repeated dosing, leading to increased bioavailability.[2][9] The drug is moderately bound to plasma proteins, primarily albumin.[1] It is extensively metabolized in the liver, with less than 1% of the dose excreted as the unchanged parent drug in the urine.[1][8]

Table 2: Pharmacokinetic Parameters of Moclobemide in Humans

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Bioavailability (Single Dose) | 55% - 60% | Increases with repeated administration due to saturation of first-pass metabolism. | [1][2][8] |

| Bioavailability (Multiple Doses) | >80% to ~90% | Steady state is reached after approximately one week. | [1][2][8][10] |

| Time to Peak Plasma (Tₘₐₓ) | 0.3 - 2 hours | Food may slow absorption but does not affect bioavailability. | [1][2][4] |

| Plasma Protein Binding | ~50% | Primarily to albumin. | [1][2] |

| Volume of Distribution (Vd) | 1.0 - 1.5 L/kg | Indicates extensive tissue distribution. | [2][8] |

| Elimination Half-Life (t₁/₂) | 1.5 - 4 hours | May be slightly prolonged in the elderly and with higher doses. | [1][4][8][11] |

| Metabolism | Hepatic (Liver) | Primarily via CYP2C19 and CYP2D6. | [1][2][4] |

| Excretion | Renal | >95% of the dose is excreted as metabolites in the urine. |[1][8] |

Metabolism Pathway

Moclobemide is almost entirely metabolized by the liver before excretion.[1][9] The primary metabolic pathways involve oxidation of the morpholine moiety, including C-oxidation and N-oxidation.[1][12][13] The main cytochrome P450 enzymes responsible for its metabolism are CYP2C19 and CYP2D6.[1][2] Moclobemide also acts as an inhibitor of CYP2C19, CYP2D6, and CYP1A2.[1][9] The two major metabolites found in human plasma are the N-oxide derivative (Ro 12-5637) and the lactam derivative (Ro 12-8095).[1][12] These active metabolites are typically found only in trace amounts.[1][4]

Caption: Primary metabolic pathways of Moclobemide.

Experimental Protocols

Protocol: Determination of Moclobemide in Plasma by HPLC-UV

This protocol outlines a high-performance liquid chromatography (HPLC) method with UV detection for the quantification of moclobemide and its primary metabolites in human plasma, based on published methodologies.[14][15][16]

1. Sample Preparation (Solid-Phase Extraction):

-

To 0.5 mL of human plasma, add an internal standard (e.g., phenacetin).

-

Condition a solid-phase extraction (SPE) column (e.g., Waters Oasis HLB or Speedisk H₂O-Philic DVB) with methanol followed by water.[14]

-

Load the plasma sample onto the SPE column.

-

Wash the column with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute moclobemide and its metabolites with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., Waters XTerra RP18, 5 µm, 150 mm x 4.6 mm).[14]

-

Mobile Phase: A mixture of aqueous buffer and organic solvent. An example is 10 mM KH₂PO₄ with 1% triethylamine (pH adjusted to 3.9) and acetonitrile in an 83:17 (v/v) ratio.[14]

-

Column Temperature: 25°C.

-

Injection Volume: 20-50 µL.

3. Quantification:

-

Generate a calibration curve using standards of known concentrations of moclobemide and its metabolites in blank plasma.

-

Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The limit of quantification is typically in the range of 10-20 ng/mL.[14][16]

Protocol: In Vitro MAO-A Inhibition Assay

This protocol describes a general method for determining the IC₅₀ value of moclobemide for MAO-A using a fluorometric or chemiluminescent assay.

Caption: Experimental workflow for an in vitro MAO-A inhibition assay.

1. Reagents and Materials:

-

Recombinant human MAO-A enzyme.

-

Moclobemide (test inhibitor).

-

Clorgyline (positive control inhibitor for MAO-A).[18]

-

Detection system: A common method detects the H₂O₂ byproduct. This can be done using horseradish peroxidase (HRP) and a fluorogenic substrate like Amplex Red, or a chemiluminescent substrate.[18][19]

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

96-well microplate (black or white, depending on the detection method).

2. Procedure:

-

Prepare serial dilutions of moclobemide in assay buffer.

-

In the wells of the microplate, add the MAO-A enzyme solution.

-

Add the moclobemide dilutions to the respective wells. Include wells for a "no inhibitor" control (vehicle only) and a positive control (Clorgyline).

-

Pre-incubate the plate for approximately 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[18]

-

Initiate the enzymatic reaction by adding the MAO substrate to all wells.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction (if necessary, depending on the kit) and add the detection reagent mixture.

-

Measure the signal (fluorescence at Ex/Em ≈ 535/587 nm for Amplex Red, or luminescence) using a microplate reader.[20]

3. Data Analysis:

-

Calculate the percentage of inhibition for each moclobemide concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Conclusion

Moclobemide possesses a favorable pharmacokinetic and pharmacodynamic profile for the treatment of depression and social anxiety. Its reversible and selective inhibition of MAO-A provides a significant safety advantage over first-generation, irreversible MAOIs. A thorough understanding of its ADME properties, metabolic pathways, and mechanism of action is critical for its effective and safe use in clinical practice and for guiding the development of next-generation monoaminergic agents. The experimental protocols provided herein serve as a foundation for researchers engaged in the preclinical and clinical investigation of moclobemide and related compounds.

References

- 1. Moclobemide - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Moclobemide? [synapse.patsnap.com]

- 4. Moclobemide [chemeurope.com]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. Clinical pharmacokinetics of the monoamine oxidase-A inhibitor moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Moclobemide: therapeutic use and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]

- 12. researchgate.net [researchgate.net]

- 13. Metabolism of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-performance liquid chromatographic method for the determination of moclobemide and its two major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of moclobemide in human plasma by high-performance liquid chromatography with spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A validated high-performance liquid chromatographic method for the determination of moclobemide and its two metabolites in human plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. mdpi.com [mdpi.com]

- 20. content.abcam.com [content.abcam.com]

In Vitro Characterization of MAO-A Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a selective inhibitor of Monoamine Oxidase A (MAO-A), herein referred to as "MAO-A Inhibitor 1." The data and protocols presented are based on established methodologies and publicly available information for well-characterized reversible MAO-A inhibitors, such as Moclobemide, and irreversible inhibitors, like Clorgyline, to serve as a representative model for drug development professionals.

Core Pharmacological Profile

Monoamine oxidase A is a key enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin and norepinephrine.[1][] Inhibition of MAO-A increases the synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression and anxiety disorders.[][3] MAO-A Inhibitor 1 is designed to selectively target this enzyme, minimizing off-target effects associated with non-selective or MAO-B inhibition.

Potency and Selectivity

The inhibitory potential (IC50) and binding affinity (Ki) are critical parameters for characterizing an inhibitor. For MAO-A Inhibitor 1, these values are determined against both MAO-A and its isoform, MAO-B, to establish selectivity. A high selectivity index (IC50 MAO-B / IC50 MAO-A) is a desirable characteristic for targeted MAO-A inhibition.

Table 1: Inhibitory Potency and Selectivity of MAO-A Inhibitor 1 (Representative Data)

| Parameter | MAO-A | MAO-B | Selectivity Index (MAO-B/MAO-A) | Reference Compound (Clorgyline) | Reference Compound (Moclobemide) |

|---|---|---|---|---|---|

| IC50 (µM) | 0.06 - 6.1 | > 100 | > 16 - >1600 | ~0.0012 - 0.062 µM[4][5] | ~6.1 - 10 µM[6][7] |

| Ki (µM) | 0.05 | > 50 | > 1000 | ~0.054 µM[4][8] | Not widely reported |

Note: Data is compiled from representative reversible (Moclobemide) and irreversible (Clorgyline) inhibitors to provide a typical range. IC50 values can vary based on assay conditions.

Mechanism of Inhibition

Understanding whether an inhibitor acts reversibly or irreversibly, and through which kinetic mechanism (e.g., competitive, non-competitive), is crucial for predicting its duration of action and potential for drug-drug interactions. MAO-A Inhibitor 1 is characterized as a reversible and competitive inhibitor. This means it binds non-covalently to the active site of the enzyme and can be displaced by the native substrate.[3][9] This profile contrasts with older, irreversible MAOIs which form a covalent bond with the enzyme, requiring synthesis of new enzyme to restore activity.[9][10]

Experimental Protocols

Detailed and reproducible protocols are essential for accurate in vitro characterization. The following sections describe standard methodologies for key assays.

MAO-A/B Enzyme Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce enzyme activity by 50%. A common method is a fluorometric assay that detects hydrogen peroxide (H2O2), a byproduct of MAO activity.[11][12]

Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., kynuramine or tyramine), producing an aldehyde, ammonia, and H2O2.[1][11] The H2O2 is then used by a developer enzyme (like horseradish peroxidase) to convert a non-fluorescent probe into a highly fluorescent product. The fluorescence intensity is directly proportional to the MAO activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., Kynuramine)[13]

-

MAO-A Inhibitor 1 (test compound)

-

Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)[13]

-

Fluorescent probe (e.g., Amplex Red or similar)

-

Horseradish Peroxidase (HRP)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[14]

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = ~535/587 nm)[11][15]

Procedure:

-

Compound Preparation: Prepare a serial dilution of MAO-A Inhibitor 1 (e.g., from 100 µM to 0.1 nM) in assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

MAO-A or MAO-B enzyme (pre-determined optimal concentration)

-

Varying concentrations of MAO-A Inhibitor 1, reference inhibitor, or vehicle control.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[14]

-

Reaction Initiation: Add the substrate (e.g., Kynuramine) and the HRP/probe mixture to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader set to 37°C and measure fluorescence kinetically for 30-60 minutes.[11]

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration.

-

Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).

-

Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Enzyme Kinetics and Mechanism of Action (Ki Determination)

This assay elucidates the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and determines the inhibitor's binding affinity (Ki).

Procedure:

-

Follow the general setup of the MAO inhibition assay.

-

Perform the assay using multiple, fixed concentrations of MAO-A Inhibitor 1.

-

For each inhibitor concentration, vary the substrate concentration (e.g., from 0.2x Km to 10x Km).[14]

-

Measure the initial reaction velocity (V) for each combination of inhibitor and substrate concentration.

-

Data Analysis: Plot the data using a double-reciprocal Lineweaver-Burk plot (1/V vs. 1/[Substrate]).

-

Competitive Inhibition: Lines will intersect on the y-axis.

-

Non-competitive Inhibition: Lines will intersect on the x-axis.

-

Uncompetitive Inhibition: Lines will be parallel.

-

-

The Ki value can be calculated from the shifts in the apparent Km or Vmax values derived from these plots.

Reversibility Assay

This experiment distinguishes between reversible and irreversible inhibition. A common method involves rapid dilution or dialysis.

Principle: If an inhibitor is reversible, its effect will diminish upon its removal from the enzyme's environment. Irreversible inhibitors form a stable, often covalent, bond that is not disrupted by dilution.[9]

Procedure (Jump-Dilution Method):

-

High Concentration Incubation: Incubate the MAO-A enzyme with a high concentration of MAO-A Inhibitor 1 (e.g., 10-20x IC50) for a set period (e.g., 30-60 minutes) to allow for binding. A control sample with vehicle is incubated in parallel.

-

Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate and detection reagents. This dilution reduces the free inhibitor concentration to a non-inhibitory level (e.g., <0.2x IC50).

-

Activity Measurement: Immediately measure the enzyme activity over time.

-

Data Analysis:

-

Reversible Inhibition: A rapid recovery of enzyme activity will be observed as the inhibitor dissociates from the enzyme.

-

Irreversible Inhibition: Little to no recovery of enzyme activity will be observed, as the inhibitor remains covalently bound.[16]

-

Visualized Workflows and Pathways

Diagrams are provided to illustrate key processes and concepts related to the characterization of MAO-A Inhibitor 1.

Caption: In Vitro Characterization Workflow for a Novel MAO-A Inhibitor.

References

- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 3. Reversible Inhibitors of Monoamine Oxidase-A (RIMAs): Robust, Reversible Inhibition of Human Brain MAO-A by CX157 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Clorgyline hydrochloride, MAO-A inhibitor (CAS 17780-75-5) | Abcam [abcam.com]

- 9. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 11. abcam.cn [abcam.cn]

- 12. researchgate.net [researchgate.net]

- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 14. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of MAO-A Inhibitor 1 (Moclobemide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoamine oxidase A (MAO-A) is a well-validated target for the treatment of major depressive disorder and social anxiety disorder. This technical guide provides an in-depth overview of the target validation studies for "MAO-A inhibitor 1," using the reversible and selective inhibitor moclobemide as a representative example. This document details the quantitative data from preclinical and clinical studies, comprehensive experimental protocols for key validation assays, and elucidates the signaling pathways modulated by MAO-A inhibition. The information is presented to support researchers and drug development professionals in the continued exploration of MAO-A inhibitors.

Introduction to MAO-A and Moclobemide

Monoamine oxidase A is a mitochondrial enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] Inhibition of MAO-A leads to increased synaptic availability of these neurotransmitters, which is the primary mechanism behind the antidepressant and anxiolytic effects of MAO-A inhibitors.[1]

Moclobemide is a benzamide derivative that acts as a reversible inhibitor of monoamine oxidase A (RIMA).[2] Its reversibility and selectivity for MAO-A contribute to a more favorable safety profile compared to older, irreversible MAO inhibitors, notably a reduced risk of the "cheese effect" (hypertensive crisis) associated with tyramine-rich foods.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro, in vivo, and clinical studies validating the interaction of moclobemide with its target, MAO-A, and its subsequent pharmacological effects.

Table 1: In Vitro Inhibition of MAO-A by Moclobemide

| Parameter | Value | Species/System | Reference |

| IC50 | 10 µM | Rat Brain Homogenates | [4] |

| Ki | 0.2 - 0.4 mM (initial competitive phase) | Rat Brain or Human Placenta | [5] |

IC50: Half maximal inhibitory concentration. Ki: Inhibitor constant.

Table 2: Pharmacokinetic Properties of Moclobemide

| Parameter | Value | Species | Reference |

| Bioavailability | 60% (initial) to >80% (repeated dosing) | Human | [3] |

| Plasma Protein Binding | 50% (primarily albumin) | Human | [3] |

| Elimination Half-life | 2 - 4 hours | Human | [6] |

| Peak Plasma Concentration (Tmax) | 0.3 - 2 hours | Human | [3] |

Table 3: In Vivo Target Engagement and Pharmacodynamic Effects of Moclobemide

| Parameter | Effect | Dose | Species | Reference |

| Brain MAO-A Occupancy | 74.23 ± 8.32% | 300-600 mg/day | Human | [7] |

| Brain MAO-A Occupancy | 83.75 ± 5.52% | 900-1200 mg/day | Human | [7] |

| Decrease in Plasma 3,4-dihydroxyphenylglycol (DHPG) | Up to 79% | 100-300 mg (single dose) | Human | [8] |

| Decrease in Plasma 3,4-dihydroxyphenylacetic acid (DOPAC) | Up to 75% | 100-300 mg (single dose) | Human | [8] |

| Decrease in 5-HT Synthesis Rate (Dorsal Raphe) | -18% | 10 mg/kg | Rat | [9] |

| Decrease in 5-HT Synthesis Rate (Median Raphe) | -22% | 10 mg/kg | Rat | [9] |

Table 4: Clinical Efficacy of Moclobemide in Major Depressive Disorder

| Study Outcome | Moclobemide | Placebo/Comparator | p-value | Reference |

| Change in Hamilton Rating Scale for Depression (HRSD) Score | -25.2 | -7.2 | < 0.05 | [10] |

| Response Rate (Meta-analysis) | 62.1% | 57.5% (SSRIs) | 0.314 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of moclobemide.

In Vitro MAO-A Inhibition Assay (Fluorometric Method)

This protocol is adapted from a standard fluorometric assay for determining MAO-A activity.[3]

Objective: To determine the in vitro inhibitory potency (IC50) of moclobemide on MAO-A.

Materials:

-

Recombinant human MAO-A enzyme

-

Kynuramine (substrate)

-

Moclobemide

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

2N NaOH

-

384-well plates

-

Fluorometric plate reader (Excitation: 320 nm, Emission: 380 nm)

Procedure:

-

Prepare serial dilutions of moclobemide in potassium phosphate buffer.

-

In a 384-well plate, add 18.75 µL of buffer, substrate (to a final concentration of 80 µM), and varying concentrations of moclobemide.

-

Pre-incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding 18.75 µL of MAO-A enzyme solution (5 µg/mL).

-

Incubate the plate for 20 minutes at 37°C.

-

Stop the reaction by adding 28 µL of 2N NaOH.

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader.

-

Calculate the percent inhibition for each moclobemide concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Measurement of Brain Monoamines and Metabolites by HPLC-ECD

This protocol outlines the procedure for measuring the effect of moclobemide on neurotransmitter levels in the rat brain.[9][12]

Objective: To quantify the in vivo effects of moclobemide on the levels of serotonin, norepinephrine, and their metabolites in specific brain regions.

Animal Model:

-

Species: Sprague-Dawley rats

-

Weight: 250-300 g

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

Drug Administration:

-

Moclobemide (10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

Procedure:

-

Tissue Collection: 30 minutes post-injection, euthanize the rats by cervical dislocation. Rapidly dissect the brain on ice and isolate specific regions (e.g., hippocampus, prefrontal cortex).

-

Sample Preparation: Homogenize the brain tissue in ice-cold 0.1 M perchloric acid. Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. Filter the supernatant through a 0.2 µm syringe filter.

-

HPLC-ECD Analysis:

-

HPLC System: A standard HPLC system with a C18 reverse-phase column.

-

Mobile Phase: A buffered aqueous solution (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, 0.5 mM sodium octyl sulfate) with an organic modifier (e.g., 10-20% methanol), adjusted to an acidic pH (e.g., 3.0).

-

Flow Rate: 1.0 mL/min.

-

Electrochemical Detector: Glassy carbon working electrode with the potential set to +0.7 to +0.8 V versus an Ag/AgCl reference electrode.

-

-

Quantification: Inject the prepared samples into the HPLC system. Identify and quantify the peaks for serotonin, 5-HIAA, norepinephrine, and DHPG by comparing their retention times and peak areas to those of known standards.

Western Blot Analysis of ERK Phosphorylation

This protocol is based on a study demonstrating moclobemide's effect on the ERK signaling pathway in neural stem cells.[13]

Objective: To assess the effect of moclobemide on the phosphorylation of ERK1/2.

Cell Culture:

-

Neural stem cells (NSCs) are cultured in appropriate media.

Treatment:

-

Treat NSCs with moclobemide (e.g., 50 µM) for a specified time course.

Procedure:

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST.

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Signaling Pathways and Visualizations

The primary mechanism of action of moclobemide is the direct inhibition of MAO-A. However, downstream signaling events and other potential pathways have been identified that contribute to its overall therapeutic effect.

Primary Signaling Pathway: MAO-A Inhibition

Moclobemide reversibly binds to and inhibits the enzymatic activity of MAO-A, leading to an accumulation of serotonin and norepinephrine in the presynaptic neuron. This results in increased neurotransmitter availability in the synaptic cleft and enhanced postsynaptic receptor signaling.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Moclobemide upregulated Bcl-2 expression and induced neural stem cell differentiation into serotoninergic neuron via extracellular-regulated kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of action and characteristics of monoamine oxidase-A inhibition by moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. biocompare.com [biocompare.com]

- 9. An HPLC-ECD method for monoamines and metabolites quantification in cuttlefish (cephalopod) brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

early preclinical data on "MAO-A inhibitor 1"

An In-Depth Technical Guide to the Early Preclinical Data of MAO-A Inhibitor 1

Disclaimer: "MAO-A inhibitor 1" is a fictional compound. The following data is based on the preclinical findings for Befloxatone , a well-characterized, potent, and selective reversible inhibitor of monoamine oxidase-A (MAO-A), to illustrate the requested technical guide.

Executive Summary

This document provides a comprehensive overview of the early preclinical data for MAO-A inhibitor 1 (hereafter referred to as "the compound"), a novel, potent, and selective reversible inhibitor of monoamine oxidase-A. The data herein demonstrates the compound's high in vitro and ex vivo potency, its significant effects on central monoamine neurotransmitter levels, and its efficacy in established rodent models of depression. This technical guide is intended for researchers, scientists, and drug development professionals.

In Vitro and Ex Vivo Potency and Selectivity

The compound is a highly potent inhibitor of MAO-A with excellent selectivity over the MAO-B isoform.

Data Presentation: Inhibition and Binding Affinity

| Parameter | Species | Tissue | Value | Reference |

| Ki (MAO-A) | Human, Rat | Brain, Heart, Liver, Duodenum | 1.9 - 3.6 nM | [1][2] |

| Ki (MAO-B) | Human, Rat | Brain, Heart, Liver, Duodenum | 270 - 900 nM | [1] |

| Selectivity Ratio (KiB/KiA) | Human, Rat | Various | 100 - 400 | [2] |

| Kd (Binding Affinity) | Rat | Brain Sections | 1.3 nM | [3] |

| ED50 (Ex Vivo MAO-A Inhibition) | Rat | Brain | 0.06 mg/kg (p.o.) | [1] |

| ED50 (Ex Vivo MAO-A Inhibition) | Rat | Duodenum | 0.025 mg/kg (p.o.) | [1] |

Experimental Protocol: In Vitro MAO Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of the compound on MAO-A and MAO-B activity.

Methodology:

-

Enzyme Source: Homogenates of brain, heart, liver, and duodenum from human and rat tissues were used as the source of MAO-A and MAO-B enzymes.

-

Substrate: Kynuramine is a commonly used substrate for both MAO-A and MAO-B in fluorometric assays.[4][5] The formation of its metabolite, 4-hydroxyquinoline, is measured.

-

Assay Procedure:

-

The compound was dissolved in a suitable solvent (e.g., DMSO) and prepared in various concentrations.

-

The enzyme preparation was pre-incubated with the compound or vehicle for a specified time at 37°C.

-

The reaction was initiated by the addition of the kynuramine substrate.

-

The reaction was incubated for a defined period and then stopped.

-

The amount of 4-hydroxyquinoline produced was quantified using a fluorometer.

-

-

Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) was determined by non-linear regression analysis. The Ki value was calculated from the IC50 using the Cheng-Prusoff equation.

Visualization: MAO-A Inhibition Workflow

References

- 1. Befloxatone, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical pharmacology of befloxatone (MD370503), a new potent reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical profile of befloxatone, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 5. evotec.com [evotec.com]

A Technical Guide to the Binding Affinity and Selectivity Profile of the MAO-A Inhibitor Befloxatone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Befloxatone, a potent and selective reversible inhibitor of monoamine oxidase-A (MAO-A). For the purpose of this guide, Befloxatone will serve as the representative example of "MAO-A Inhibitor 1." The information herein is compiled for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction to Befloxatone

Befloxatone is a novel oxazolidinone derivative that acts as a competitive and reversible inhibitor of MAO-A.[1] Its high affinity and selectivity for MAO-A over its isoform, MAO-B, have made it a subject of significant interest in neuropharmacology. MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] The inhibition of this enzyme leads to an increase in the levels of these neurotransmitters in the brain, which is the mechanism behind its potential antidepressant effects.[1][3]

Binding Affinity and Potency

The binding affinity and inhibitory potency of Befloxatone have been characterized through various in vitro and ex vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Constant (Ki) of Befloxatone

This table presents the Ki values of Befloxatone for both MAO-A and MAO-B across different species and tissues, demonstrating its high affinity and selectivity for MAO-A.

| Target Enzyme | Species | Tissue | Ki (nM) | Reference |

| MAO-A | Human | Brain | 1.9 - 3.6 | [1][4] |

| Rat | Brain | 1.9 - 3.6 | [1][4] | |

| Rat | Heart | 1.9 - 3.6 | [1] | |

| Rat | Liver | 1.9 - 3.6 | [1] | |

| Rat | Duodenum | 1.9 - 3.6 | [1] | |

| MAO-B | Human | Brain | 270 - 900 | [1] |

| Rat | Brain | 270 - 900 | [1] | |

| Rat | Heart | 270 - 900 | [1] | |

| Rat | Liver | 270 - 900 | [1] | |

| Rat | Duodenum | 270 - 900 | [1] |

Table 2: In Vitro Dissociation Constant (Kd) of [3H]-Befloxatone

This table shows the dissociation constant determined from radioligand binding studies using tritiated Befloxatone, further confirming its high affinity for MAO-A.

| Radioligand | Target | Species | Tissue Section | Kd (nM) | Reference |

| [3H]-Befloxatone | MAO-A | Rat | Brain | 1.3 | [3] |

Table 3: Ex Vivo Potency (ED50) of Befloxatone

This table details the effective dose of Befloxatone required to inhibit 50% of MAO-A activity in vivo after oral administration in rats.

| Target Enzyme | Species | Tissue | Administration | ED50 (mg/kg) | Reference |

| MAO-A | Rat | Brain | p.o. | 0.06 | [1] |

| MAO-A | Rat | Duodenum | p.o. | 0.025 | [1] |

Selectivity Profile

Befloxatone exhibits a high degree of selectivity for MAO-A over MAO-B. The selectivity ratio, calculated from the Ki values (Ki MAO-B / Ki MAO-A), ranges from 100 to 400, depending on the tissue.[4] Furthermore, at a concentration of 10 µM, Befloxatone did not show significant interaction with monoamine uptake mechanisms or a variety of other neurotransmitter and drug receptor sites.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and selectivity of MAO-A inhibitors like Befloxatone.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against MAO-A.

Materials:

-

Tissue Preparation: Homogenates of brain tissue from rats or humans.[1][5]

-

Radioligand: [3H]Ro 41-1049 (a selective MAO-A ligand).[6]

-

Test Compound: Befloxatone at various concentrations.

-

Non-specific Binding Control: Clorgyline (1 µM), an irreversible MAO-A inhibitor.[6]

-

Assay Buffer: e.g., 50 mM Tris buffer.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).[7]

-

Scintillation Counter. [7]

Procedure:

-

Tissue Homogenization: Prepare mitochondrial membranes from the desired tissue (e.g., rat brain) through homogenization and differential centrifugation.[5]

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand ([3H]Ro 41-1049, e.g., 10 nM) and a range of concentrations of the test compound (Befloxatone).[6][7]

-

Total and Non-specific Binding: For total binding, incubate membranes with only the radioligand. For non-specific binding, incubate membranes with the radioligand and a saturating concentration of a non-labeled competitor (e.g., 1 µM Clorgyline).[6]

-

Equilibration: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C).[6]

-

Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[7]

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.[7]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

MAO Enzyme Inhibition Assay

This protocol outlines a fluorometric method to measure the direct inhibitory effect of a compound on MAO-A enzyme activity.

Materials:

-

Enzyme Source: Recombinant human MAO-A or tissue homogenates.[8]

-

Test Compound: Befloxatone at various concentrations.

-

MAO-B Inhibitor (for selectivity): Selegiline.[9]

-

Detection Reagents: A probe that reacts with H2O2 (a byproduct of the MAO reaction) to produce a fluorescent signal (e.g., Amplex Red).[9]

-

Fluorometer. [9]

Procedure:

-

Sample Preparation: In a 96-well plate, add the enzyme source. To measure specific MAO-A activity, pre-incubate a set of samples with a selective MAO-B inhibitor (e.g., Selegiline) to block any MAO-B activity.[9]

-

Inhibitor Addition: Add various concentrations of the test compound (Befloxatone) to the wells.

-

Reaction Initiation: Add the MAO substrate (e.g., Tyramine) and the detection reagents to all wells to start the enzymatic reaction.[9]

-

Kinetic Measurement: Measure the fluorescence intensity in kinetic mode at specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over a period of time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).[9]

-

Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time plot). Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway of MAO-A Inhibition

The inhibition of MAO-A by Befloxatone directly impacts monoaminergic neurotransmission. By blocking the primary degradation pathway for monoamines within the presynaptic neuron, Befloxatone leads to an accumulation of neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the cytoplasm. This increases their packaging into synaptic vesicles and subsequent release into the synaptic cleft, enhancing postsynaptic receptor signaling.

References

- 1. Befloxatone, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mao A vs Mao B | Power [withpower.com]

- 3. Preclinical profile of befloxatone, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical pharmacology of befloxatone (MD370503), a new potent reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 9. abcam.cn [abcam.cn]

A Technical Review of Novel Reversible Monoamine Oxidase-A Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of recent advancements in the discovery and characterization of novel, reversible inhibitors of monoamine oxidase-A (MAO-A). The development of reversible and selective MAO-A inhibitors holds significant promise for the treatment of depressive disorders and other neurological conditions, offering improved safety profiles compared to their irreversible predecessors.[1][2] This document summarizes quantitative data for promising new compounds, details key experimental methodologies, and visualizes essential workflows and the established signaling pathway associated with MAO-A inhibition.

Core Concepts in MAO-A Inhibition